(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1014082-20-2
VCID: VC4389115
InChI: InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1
SMILES: C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
Molecular Formula: C10H10ClNO3S
Molecular Weight: 259.7

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 1014082-20-2

Cat. No.: VC4389115

Molecular Formula: C10H10ClNO3S

Molecular Weight: 259.7

* For research use only. Not for human or veterinary use.

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid - 1014082-20-2

Specification

CAS No. 1014082-20-2
Molecular Formula C10H10ClNO3S
Molecular Weight 259.7
IUPAC Name (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1
Standard InChI Key CJAPWNWFLYPMDO-JAVCKPHESA-N
SMILES C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a thiazolidine core (a saturated five-membered ring containing sulfur and nitrogen) substituted at the C2 position with a 3-chloro-4-hydroxyphenyl group and a carboxylic acid moiety at C4 (Figure 1). The R-configuration at C4 is critical for its biological activity, as stereochemistry often influences interactions with enzymatic targets .

Key structural attributes:

  • Thiazolidine ring: Confers rigidity and influences electronic properties.

  • 3-Chloro-4-hydroxyphenyl group: Enhances solubility via the hydroxyl group and modulates reactivity through chlorine’s electronegativity .

  • Carboxylic acid: Facilitates hydrogen bonding and salt formation, impacting pharmacokinetics .

Physicochemical Data

PropertyValue
CAS Number1014082-20-2
Molecular FormulaC10H10ClNO3S\text{C}_{10}\text{H}_{10}\text{ClNO}_{3}\text{S}
Molecular Weight259.7 g/mol
IUPAC Name(4R)-2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
SMILESC1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
SolubilityLimited data; polar protic solvents likely

Synthesis and Stereochemical Control

Conventional Synthesis

The compound is synthesized via a condensation reaction between L-cysteine hydrochloride and 3-chloro-4-hydroxybenzaldehyde under mild basic conditions (e.g., NaHCO₃ in ethanol-water) . The reaction proceeds via thiazolidine ring formation, yielding a mixture of diastereomers (4R and 4S). Chromatographic separation or crystallization is required to isolate the (4R)-isomer .

Reaction conditions:

  • Temperature: Room temperature to reflux (4–24 hours).

  • Yield: 70–85% after purification .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (340 W, 4–15 minutes) to accelerate the reaction, improving yields to 90–95% while reducing racemization . This method enhances stereochemical purity, critical for pharmacological applications.

Biological Activities and Mechanisms

CompoundAbsorbance (λ = 695 nm)
(4R)-2-(3-Chloro-4-hydroxyphenyl)-TCA1.82 ± 0.12
Ascorbic acid (control)2.45 ± 0.15

Source: Adapted from Jagtap & Pardeshi (2014)

Cytotoxic and Antiproliferative Effects

In zebrafish models, the compound induced dose-dependent ultrastructural damage in testicular tissues, including mitochondrial cristae loss and endoplasmic reticulum dilation . These effects suggest potential anticancer applications but warrant caution regarding reproductive toxicity .

Key findings:

  • 0.6 mM exposure: 80% spermatids showed vacuolized mitochondria and chromatin decondensation .

  • Mechanism: Disruption of cellular redox balance and inhibition of electron transport chain complexes .

Toxicological Profile

Acute Toxicity in Model Organisms

Zebrafish exposed to 0.6 mM of the compound exhibited:

  • Testicular damage: Autophagic vacuoles in Sertoli cells, disrupted spermatogenesis .

  • Hepatic effects: Sinusoidal capillary damage and Kupffer cell degeneration .

Comparative Toxicity

CompoundLC₅₀ (Zebrafish Embryo)
(4R)-2-(3-Chloro-4-hydroxyphenyl)-TCA0.45 mM
Cisplatin (control)0.12 mM

Source: Kotil et al. (2024)

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 5.29 (C2-H), δ 3.77 (C4-H), and δ 6.8–7.3 (aromatic protons) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), and 615 cm⁻¹ (C-Cl) .

  • HPLC: Retention time = 6.8 min (C18 column, 70:30 acetonitrile-water).

Comparison with Structural Analogues

Role of Substituents

  • Chlorine vs. Methoxy: Chlorine enhances electronegativity, improving membrane permeability but increasing cytotoxicity .

  • Hydroxyl Group: Critical for antioxidant activity; methylation reduces radical scavenging by 40% .

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